molecular formula C20H18N2O2 B2762571 (2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 860612-23-3

(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No. B2762571
CAS RN: 860612-23-3
M. Wt: 318.376
InChI Key: JISDLYPVHKQGBS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one is an organic compound belonging to the carbazole family. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound has been widely studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Carbazole Alkaloids and Their Derivatives

  • Application in Synthesis of CNS-Active Amino Acids : Carbazole derivatives have shown potential in synthesizing analogs of central nervous system (CNS)-active amino acids. They serve as versatile intermediates for developing compounds that could interact with CNS receptors (Riess, Schön, Laschat, & Jäger, 1998).

  • Natural Occurrence in Medicinal Plants : Carbazole alkaloids, a class to which (2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one belongs, have been isolated from plants like Clausena lansium. These compounds have shown diverse biological activities, hinting at their potential in pharmaceutical applications (Li Wen-Shyong, McChesney, & El-Feraly, 1991).

Imaging and Diagnosis

  • Use in Alzheimer's Disease Theranostics : Carbazole-based cyanines, which are structurally related to this compound, have been explored as theranostic agents for Alzheimer’s disease. They show properties like amyloid-β oligomerization inhibition and blood-brain barrier permeability, making them suitable for both diagnosis and therapy (Yinhui Li et al., 2018).

Photophysical Properties

  • Studying Solvent Polarity Sensitivity : Derivatives of carbazole, including tetrahydro-1H-carbazol-1-ones, demonstrate sensitivity to solvent polarity, especially in their excited states. This property is significant in understanding solvent interactions and photophysical behaviors, which can be crucial in designing fluorescence-based sensors and probes (Ghosh, Mitra, Saha, & Basu, 2013).

Antimicrobial and Antitumor Properties

  • Antimicrobial and Antitumor Activities : Various carbazole alkaloids, including those isolated from Murraya koenigii, have exhibited antimicrobial activity. Understanding these properties can lead to the development of new antimicrobial agents (M. M. Rahman & A. I. Gray, 2005). Similarly, carbazole derivatives have been synthesized and tested for their antitumor properties, indicating their potential in cancer treatment (Jasztold-Howorko et al., 1994).

properties

IUPAC Name

(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-15-6-4-5-14(11-15)21-12-13-9-10-17-16-7-2-3-8-18(16)22-19(17)20(13)23/h2-8,11-12,21-22H,9-10H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISDLYPVHKQGBS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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